molecular formula C20H17ClN2O2S B2634687 (E)-N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide CAS No. 202056-95-9

(E)-N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide

Cat. No.: B2634687
CAS No.: 202056-95-9
M. Wt: 384.88
InChI Key: CLLVLUYWAVFAEK-UHFFFAOYSA-N
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Description

(E)-N’-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted benzene ring, and a carboximidamide moiety

Scientific Research Applications

(E)-N’-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 4-chloroaniline to form the sulfonamide intermediate.

    Formation of the carboximidamide: The sulfonamide intermediate is then reacted with 2-methylbenzylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (E)-N’-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[ethyl(2-methylphenyl)amino]benzene-1-carboximidamide
  • 2-[ethyl(2-methylphenyl)amino]benzene-1-carboximidamide
  • 2-{[ethyl(2-methylphenyl)amino]methyl}benzene-1-carboximidamide

Uniqueness

(E)-N’-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-15-7-5-6-10-19(15)22-20(16-11-13-17(21)14-12-16)23-26(24,25)18-8-3-2-4-9-18/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLVLUYWAVFAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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